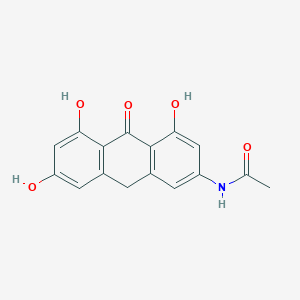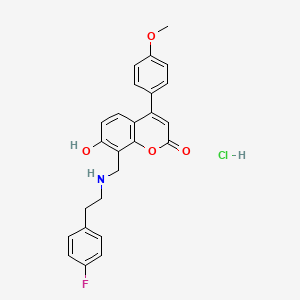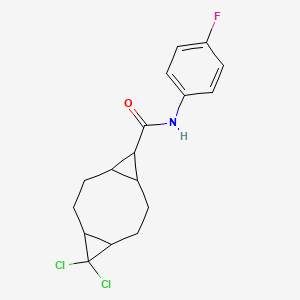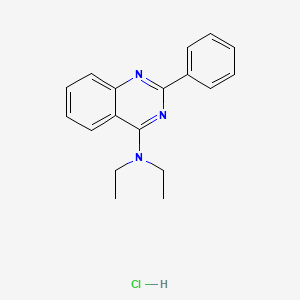![molecular formula C13H15Cl2FN2O B12620077 3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide CAS No. 918333-96-7](/img/structure/B12620077.png)
3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of dichloro and fluoropiperidinyl groups, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine derivative. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide is unique due to the presence of the fluoropiperidinyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
918333-96-7 |
|---|---|
Formule moléculaire |
C13H15Cl2FN2O |
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
3,5-dichloro-N-[[(3S,4R)-3-fluoropiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C13H15Cl2FN2O/c14-10-3-9(4-11(15)5-10)13(19)18-6-8-1-2-17-7-12(8)16/h3-5,8,12,17H,1-2,6-7H2,(H,18,19)/t8-,12-/m1/s1 |
Clé InChI |
OCMJZRPENZAGSZ-PRHODGIISA-N |
SMILES isomérique |
C1CNC[C@H]([C@H]1CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F |
SMILES canonique |
C1CNCC(C1CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide](/img/structure/B12619998.png)
![N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12620000.png)
![4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid](/img/structure/B12620007.png)
![N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620011.png)



![N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide](/img/structure/B12620048.png)

![Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12620057.png)

![[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene](/img/structure/B12620064.png)
![1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12620075.png)

